3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole
Overview
Description
3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole is a heterocyclic compound that contains both a pyridine ring and a thiadiazole ring. The presence of these rings makes it an interesting compound for various chemical and biological applications. The compound’s structure includes a hexyloxy group attached to the thiadiazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole typically involves the reaction of 3-chloro-1,2,5-thiadiazole with pyridine derivatives. One common method involves the following steps:
Starting Materials: Sodium (290 mg, 12.5 mmol) and n-butanol (10 ml) are used as the base and solvent, respectively.
Reaction: 3-chloro-1,2,5-thiadiazole (490 mg, 2.5 mmol) is added to the solution and stirred at 25°C for 18 hours.
Workup: The reaction mixture is evaporated, and the residue is dissolved in water and extracted with methylene chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The hexyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole-pyridine compounds.
Scientific Research Applications
3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a muscarinic cholinergic agonist.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. For example, as a muscarinic cholinergic agonist, it can bind to muscarinic receptors and modulate their activity. This interaction can influence various signaling pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
3-(3-Butoxy-1,2,5-thiadiazol-4-yl)pyridine: Similar structure but with a butoxy group instead of a hexyloxy group.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol: Contains a triazine ring and a hexyloxy group.
Uniqueness
3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole is unique due to its specific combination of a pyridine ring, a thiadiazole ring, and a hexyloxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H17N3OS |
---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
3-hexoxy-4-pyridin-3-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C13H17N3OS/c1-2-3-4-5-9-17-13-12(15-18-16-13)11-7-6-8-14-10-11/h6-8,10H,2-5,9H2,1H3 |
InChI Key |
VJUYUCDQCJLBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=NSN=C1C2=CN=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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